molecular formula C12H17BrO B13641199 alpha-(Bromomethyl)benzyl butyl ether CAS No. 21269-98-7

alpha-(Bromomethyl)benzyl butyl ether

Cat. No.: B13641199
CAS No.: 21269-98-7
M. Wt: 257.17 g/mol
InChI Key: NNVKBBAQDRJHTJ-UHFFFAOYSA-N
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Description

(2-Bromo-1-butoxyethyl)benzene is an organic compound with the molecular formula C12H17BrO It is a derivative of benzene, where a butoxyethyl group is substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-bromo-1-butoxyethyl)benzene typically involves the bromination of 1-butoxyethylbenzene. This can be achieved through the reaction of 1-butoxyethylbenzene with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of (2-bromo-1-butoxyethyl)benzene may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-1-butoxyethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of 1-butoxyethylbenzene derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of 1-butoxyethylbenzene.

Scientific Research Applications

(2-Bromo-1-butoxyethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biochemical pathways involving brominated compounds.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-bromo-1-butoxyethyl)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The butoxyethyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules.

Comparison with Similar Compounds

    (2-Bromoethyl)benzene: Similar structure but lacks the butoxy group.

    (2-Bromo-1-methoxyethyl)benzene: Contains a methoxy group instead of a butoxy group.

    (2-Chloro-1-butoxyethyl)benzene: Contains a chlorine atom instead of a bromine atom.

Uniqueness: (2-Bromo-1-butoxyethyl)benzene is unique due to the presence of both a bromine atom and a butoxyethyl group

Properties

CAS No.

21269-98-7

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

(2-bromo-1-butoxyethyl)benzene

InChI

InChI=1S/C12H17BrO/c1-2-3-9-14-12(10-13)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3

InChI Key

NNVKBBAQDRJHTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CBr)C1=CC=CC=C1

Origin of Product

United States

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